

# Application Notes and Protocols for LEO 39652 in Cytokine Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**LEO 39652** is a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis (AD). As a potent and selective inhibitor of the PDE4 enzyme, **LEO 39652** modulates the inflammatory response by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This leads to the suppression of pro-inflammatory cytokine production, which plays a crucial role in the pathophysiology of inflammatory skin diseases like atopic dermatitis. These application notes provide detailed methodologies for analyzing the effect of **LEO 39652** on cytokine expression and summarize the expected outcomes based on the mechanism of action of PDE4 inhibitors.

## Mechanism of Action: PDE4 Inhibition and Cytokine Suppression

Phosphodiesterase 4 is a key enzyme in inflammatory cells that degrades cAMP, a critical second messenger in signal transduction. By inhibiting PDE4, **LEO 39652** prevents the breakdown of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes, including the cytokine Interleukin-10 (IL-10). Concurrently, increased cAMP levels suppress the activity of the NF-κB signaling pathway, a major driver of pro-



inflammatory cytokine gene expression. This dual effect results in a significant reduction in the production of key pro-inflammatory cytokines implicated in atopic dermatitis, including those associated with Th1, Th2, and Th17 immune responses.

## Data Presentation: Expected Effects of LEO 39652 on Cytokine Expression

While specific quantitative data for **LEO 39652**'s effect on a broad range of cytokines is not yet publicly available, the known mechanism of action of PDE4 inhibitors allows for the prediction of its impact on cytokine expression. The following tables summarize the inhibitory concentration (IC50) of **LEO 39652** for PDE4 subtypes and TNF- $\alpha$ , and representative data for a similar topical PDE4 inhibitor, crisaborole, on various cytokines.

Table 1: **LEO 39652** Inhibitory Activity

| Target        | IC50 (nM) |
|---------------|-----------|
| PDE4A         | 1.2       |
| PDE4B         | 1.2       |
| PDE4C         | 3.0       |
| PDE4D         | 3.8       |
| TNF-α release | 6.0       |

Table 2: Representative Dose-Dependent Inhibition of Cytokine Release by a Topical PDE4 Inhibitor (Crisaborole) in Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

Data presented below is representative for the class of topical PDE4 inhibitors and is intended to illustrate the expected dose-dependent effects of **LEO 39652**. Actual values for **LEO 39652** may vary.



| Cytokine                      | Stimulant     | Crisaborole<br>Concentration (µM) | % Inhibition (Mean<br>± SD) |
|-------------------------------|---------------|-----------------------------------|-----------------------------|
| Th1 Cytokines                 |               |                                   |                             |
| TNF-α                         | LPS (1 μg/mL) | 0.1                               | 25 ± 5                      |
| 1                             | 55 ± 8        |                                   |                             |
| 10                            | 85 ± 6        |                                   |                             |
| IFN-γ                         | SEB (1 μg/mL) | 0.1                               | 20 ± 7                      |
| 1                             | 48 ± 9        | _                                 |                             |
| 10                            | 75 ± 10       |                                   |                             |
| Th2 Cytokines                 |               | _                                 |                             |
| IL-4                          | SEB (1 μg/mL) | 0.1                               | 30 ± 6                      |
| 1                             | 60 ± 11       | _                                 |                             |
| 10                            | 90 ± 5        |                                   |                             |
| IL-5                          | SEB (1 μg/mL) | 0.1                               | 28 ± 8                      |
| 1                             | 58 ± 12       |                                   |                             |
| 10                            | 88 ± 7        |                                   |                             |
| IL-13                         | SEB (1 μg/mL) | 0.1                               | 35 ± 9                      |
| 1                             | 65 ± 10       |                                   |                             |
| 10                            | 92 ± 4        |                                   |                             |
| Th17 Cytokine                 |               |                                   |                             |
| IL-17A                        | SEB (1 μg/mL) | 0.1                               | 22 ± 6                      |
| 1                             | 50 ± 8        |                                   |                             |
| 10                            | 80 ± 9        | _                                 |                             |
| Anti-inflammatory<br>Cytokine |               |                                   |                             |



| IL-10 | LPS (1 μg/mL)       | 0.1 | -10 ± 4 (Increase) |
|-------|---------------------|-----|--------------------|
| 1     | -25 ± 7 (Increase)  |     |                    |
| 10    | -40 ± 10 (Increase) | _   |                    |

### **Experimental Protocols**

The following are detailed protocols for in vitro analysis of cytokine expression.

## Protocol 1: In Vitro Cytokine Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the dose-dependent effect of **LEO 39652** on the production of pro- and anti-inflammatory cytokines from stimulated human PBMCs.

#### Materials:

- LEO 39652 (stock solution in DMSO)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin
- Lipopolysaccharide (LPS) from E. coli O111:B4
- Staphylococcal Enterotoxin B (SEB)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- ELISA kits for target cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-4, IL-5, IL-10, IL-13, IL-17A)
- CO2 incubator (37°C, 5% CO2)
- Centrifuge



Microplate reader

#### Procedure:

- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
- Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 2 x 10<sup>5</sup> cells/well in 100 μL of complete medium.
- Drug Treatment: Prepare serial dilutions of **LEO 39652** in complete medium. Add 50  $\mu$ L of the **LEO 39652** dilutions to the appropriate wells to achieve final concentrations ranging from 0.01  $\mu$ M to 10  $\mu$ M. Include a vehicle control (DMSO) at the same final concentration as the highest **LEO 39652** concentration.
- Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
- Cell Stimulation:
  - $\circ$  For Th1/Monocytic cytokine analysis (TNF-α, IL-10), add 50 μL of LPS solution to achieve a final concentration of 1 μg/mL.
  - $\circ$  For Th1/Th2/Th17 cytokine analysis (IFN-y, IL-2, IL-4, IL-5, IL-13, IL-17A), add 50 µL of SEB solution to achieve a final concentration of 1 µg/mL.
  - Include unstimulated control wells (medium only).
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
- Cytokine Analysis: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of cytokine release for each LEO 39652
  concentration compared to the vehicle control. Plot the dose-response curves and determine



the IC50 values.

### Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

Objective: To analyze the effect of **LEO 39652** on the mRNA expression levels of cytokine genes in stimulated cells.

#### Materials:

- Cells and reagents from Protocol 1
- RNA lysis buffer (e.g., TRIzol)
- RNA isolation kit
- · cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target cytokine genes and a housekeeping gene (e.g., GAPDH, ACTB)
- qRT-PCR instrument

#### Procedure:

- Cell Treatment: Follow steps 1-6 of Protocol 1, using a 24-well plate with a higher cell density (e.g., 1 x 10<sup>6</sup> cells/well). A shorter incubation time (e.g., 4-6 hours) may be optimal for detecting changes in mRNA levels.
- Cell Lysis: After incubation, remove the supernatant and lyse the cells directly in the wells by adding RNA lysis buffer.
- RNA Isolation: Isolate total RNA from the cell lysates using an RNA isolation kit according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.



- qRT-PCR: Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target cytokine genes and a housekeeping gene.
- Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the expression levels in LEO 39652-treated cells to the vehicle control.

### **Mandatory Visualizations**





Click to download full resolution via product page







 To cite this document: BenchChem. [Application Notes and Protocols for LEO 39652 in Cytokine Expression Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144546#leo-39652-for-cytokine-expression-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com